Cas no 2172434-02-3 (3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid)

3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid is a specialized organic compound with distinct structural features. It boasts a trifluorinated benzyl ester and a carboxylic acid group, which contribute to its unique chemical properties. This compound is well-suited for organic synthesis due to its functional groups, providing versatility in chemical transformations. Its trifluorinated moiety enhances its reactivity and stability, making it a valuable tool in medicinal chemistry and material science research.
3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid structure
2172434-02-3 structure
Product Name:3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid
CAS No:2172434-02-3
MF:C15H18F3NO4
MW:333.302935123444
CID:6269699
PubChem ID:165807695
Update Time:2025-07-27

3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid
    • EN300-1287621
    • 2172434-02-3
    • 3-{[(benzyloxy)carbonyl]amino}-6,6,6-trifluoro-3-methylhexanoic acid
    • Inchi: 1S/C15H18F3NO4/c1-14(9-12(20)21,7-8-15(16,17)18)19-13(22)23-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: NYOZDFSDLNRNPZ-UHFFFAOYSA-N
    • SMILES: FC(CCC(C)(CC(=O)O)NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 333.11879254g/mol
  • Monoisotopic Mass: 333.11879254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid Pricemore >>

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Additional information on 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid

Professional Introduction to 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic Acid (CAS No. 2172434-02-3)

3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid, identified by its CAS number 2172434-02-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and an amide-like functional group, which contributes to its unique chemical properties and potential biological activities.

The structural framework of 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid consists of a hexanoic acid backbone modified with a benzyloxy carbonyl group at the third carbon and a trifluoromethyl substituent at the sixth carbon. This configuration imparts both lipophilicity and electronic effects that are critical for its interaction with biological targets. The benzyloxy carbonyl moiety is particularly noteworthy as it serves as a protective group in peptide synthesis and can be selectively removed under specific conditions, making this compound a valuable intermediate in drug development.

In recent years, there has been growing interest in the use of trifluoromethyl compounds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The presence of the trifluoromethyl group in 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid contributes to its potential as a building block for the synthesis of novel therapeutic agents. For instance, trifluoromethylated compounds have shown promise in the development of anti-inflammatory, antiviral, and anticancer drugs.

One of the most compelling aspects of this compound is its utility in the synthesis of peptide mimetics. Peptide mimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The amide bond in 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid can be incorporated into peptide chains or used as a precursor for constructing more complex peptidomimetic structures. These structures have been extensively studied for their potential applications in treating various diseases, including neurodegenerative disorders and autoimmune conditions.

The benzyloxy carbonyl group in the molecule also plays a crucial role in its reactivity and functionality. This group is commonly used in organic synthesis as an protecting group for amino functions. In peptide coupling reactions, for example, it can be selectively removed under mild acidic conditions to yield the corresponding free amine. This property makes 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid a versatile intermediate that can be easily modified to suit different synthetic needs.

Recent advancements in computational chemistry have further highlighted the potential of 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid as a pharmacophore. Molecular modeling studies have demonstrated that this compound can interact with biological targets such as enzymes and receptors through multiple binding sites. The trifluoromethyl group enhances hydrophobic interactions, while the amide bond facilitates hydrogen bonding interactions. These features make it an attractive candidate for designing drugs with high specificity and low toxicity.

In addition to its synthetic utility, 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid has been explored in various preclinical studies. These studies have shown that derivatives of this compound exhibit promising biological activities across different therapeutic areas. For example, some derivatives have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation. The ability to fine-tune the structure of these derivatives allows researchers to optimize their pharmacological profiles for specific applications.

The development of new synthetic methodologies has also contributed to the growing interest in this compound. Advances in solid-phase peptide synthesis (SPPS) and automated synthesis techniques have made it easier to incorporate complex functional groups like trifluoromethylated amino acids into peptide chains. This has opened up new possibilities for designing novel bioactive molecules based on 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid.

The future prospects for this compound are promising as research continues to uncover new applications and synthetic strategies. As computational tools become more sophisticated and high-throughput screening methods become more efficient, the potential for discovering new therapeutic agents based on trifluoromethyl compounds like 3-{(benzyloxy)carbonylamino}-6,6,6-trifluoro-3-methylhexanoic acid will only continue to grow.

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